Sulfo-Cyanine5 tetrazine
Description
Chemical Structure and Composition
This compound exhibits a complex molecular architecture that combines the structural elements of cyanine fluorophores with tetrazine reactive groups. The compound possesses a molecular formula of C₄₂H₄₆KN₇O₇S₂ and a molecular weight of 864.09 daltons, appearing as a dark blue solid under standard conditions. The molecular structure features the characteristic polymethine bridge between two nitrogen atoms that defines cyanine dyes, with delocalized charge distribution throughout the conjugated system. This fundamental structural arrangement contributes to the compound's exceptionally high extinction coefficient of 271,000 liter per mole per centimeter, which significantly exceeds the values observed for many conventional fluorophores.
The sulfonated nature of this particular cyanine derivative incorporates sulfonate groups that dramatically enhance water solubility compared to non-sulfonated variants. These sulfonate moieties provide hydrophilicity and negative charge to the fluorophore, effectively minimizing non-specific binding interactions with biomolecules. The tetrazine functional group serves a dual purpose within the molecular framework, functioning both as a reactive handle for bioorthogonal chemistry and as an intrinsic fluorescence quenching mechanism. This quenching effect operates through a process termed "energy transfer to a dark state," where the tetrazine moiety efficiently quenches fluorescence through through-bond energy transfer mechanisms.
The spectral properties of this compound demonstrate optimal characteristics for far-red fluorescence applications. The compound exhibits maximum absorption at 646 nanometers and maximum emission at 662 nanometers, positioning it within the far-red region where biological autofluorescence is minimized. The fluorescence quantum yield of 0.28 represents a substantial improvement over many alternative fluorophores in similar spectral regions. Additionally, the compound demonstrates favorable correction factors at both 260 nanometers and 280 nanometers (both 0.04), indicating minimal interference with nucleic acid and protein absorption measurements.
Classification Within Cyanine Dye Family
This compound belongs to the broader family of cyanine dyes, which are synthetic compounds characterized by their polymethine structure and exceptional fluorescence properties. Cyanine dyes represent one of the three major families of fluorescent dyes used in biotechnology applications, alongside fluorones and rhodamines. The classification system for cyanine dyes is primarily based on the length of the polymethine bridge connecting the two nitrogen-containing heterocyclic rings, with longer chains corresponding to longer wavelength absorption and emission.
Within the cyanine family, the compound is specifically classified as a sulfonated cyanine, distinguishing it from non-sulfonated variants through its enhanced water solubility characteristics. Sulfonated cyanines contain sulfonate groups that provide hydrophilicity and negative charge, making them particularly suitable for aqueous biological applications. The spectral properties of sulfonated and non-sulfonated cyanines remain nearly identical, allowing for interchangeable use in many applications while offering improved solubility profiles.
The Cyanine5 designation indicates the specific polymethine chain length and corresponding spectral characteristics. Cyanine5 dyes typically exhibit excitation wavelengths around 650 nanometers and emission wavelengths around 670 nanometers, positioning them in the far-red region of the visible spectrum. This spectral positioning offers significant advantages for biological imaging applications, as it occurs in a region where many charge-coupled device detectors demonstrate maximum sensitivity and biological samples exhibit minimal background fluorescence.
The tetrazine modification represents a specialized subclass within the Cyanine5 family, designed specifically for bioorthogonal labeling applications. Tetrazine-modified cyanine dyes combine the excellent optical properties of the parent fluorophore with the rapid kinetics and high specificity of inverse electron demand Diels-Alder reactions. This combination creates fluorogenic probes that remain essentially non-fluorescent until they react with appropriate dienophiles, such as trans-cyclooctene derivatives.
| Cyanine Type | Excitation (nm) | Emission (nm) | Molecular Weight | Quantum Yield |
|---|---|---|---|---|
| Cyanine2 | 489 | 506 | 714 | 0.12 |
| Cyanine3 | 550 | 570 | 767 | 0.15 |
| Cyanine5 | 650 | 670 | 792 | 0.27 |
| Cyanine5.5 | 675 | 694 | 1128 | 0.28 |
| Cyanine7 | 743 | 767 | 818 | 0.28 |
Historical Development of Tetrazine-Based Fluorophores
The development of tetrazine-based fluorophores represents a significant milestone in the evolution of bioorthogonal chemistry and fluorogenic probe design. The foundational work on inverse electron demand Diels-Alder reactions was first applied to biomolecule labeling in 2008, establishing the tetrazine-trans-cyclooctene ligation as one of the fastest bioorthogonal reactions available. This initial application demonstrated the potential for tetrazine chemistry to provide rapid, specific labeling under physiological conditions with exceptional kinetic parameters.
Early investigations into tetrazine fluorescence properties revealed the compound's unique ability to efficiently quench fluorescence through through-bond energy transfer mechanisms. This discovery led to the recognition that tetrazine moieties could serve as both reactive handles and fluorescence modulators, opening new possibilities for fluorogenic probe design. The mechanism, subsequently termed "energy transfer to a dark state," provided a theoretical framework for understanding and optimizing tetrazine-based fluorogenic systems.
The synthesis of fluorogenic tetrazine derivatives covering the entire visible spectrum from green to far-red wavelengths marked a crucial advancement in the field. Researchers successfully developed synthetic routes to create water-soluble fluorogenic xanthene tetrazine derivatives, including variants based on fluorescein, Oregon Green, tetramethylrhodamine, and silicon-rhodamine scaffolds. These developments established the versatility of the tetrazine fluorogenic approach across diverse fluorophore platforms.
Mechanistic studies revealed that the fluorogenic properties of tetrazine derivatives depend critically on the structural relationship between the tetrazine group and the fluorophore. Computational investigations identified key factors influencing turn-on ratios, including the excited-state energy gap and the distance between tetrazine and fluorophore components. These insights enabled rational design approaches for developing enhanced fluorogenic probes with improved performance characteristics.
The application of tetrazine-based fluorogenic probes to live cell imaging represented a significant practical breakthrough. Initial demonstrations showed successful labeling of cellular components including the actin cytoskeleton, mitochondrial proteins, and nuclear structures under no-wash conditions. These experiments established the practical utility of tetrazine fluorogenic systems for advanced biological imaging applications, where background signal reduction is essential for high-quality results.
Properties
Molecular Formula |
C42H46KN7O7S2 |
|---|---|
Molecular Weight |
864.09 |
IUPAC Name |
potassium;3,3-dimethyl-1-[6-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-6-oxohexyl]-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate |
InChI |
InChI=1S/C42H47N7O7S2.K/c1-28-44-46-40(47-45-28)30-18-16-29(17-19-30)27-43-39(50)15-11-8-12-24-49-36-23-21-32(58(54,55)56)26-34(36)42(4,5)38(49)14-10-7-9-13-37-41(2,3)33-25-31(57(51,52)53)20-22-35(33)48(37)6;/h7,9-10,13-14,16-23,25-26H,8,11-12,15,24,27H2,1-6H3,(H2-,43,50,51,52,53,54,55,56);/q;+1/p-1 |
InChI Key |
XCNHGLRLKZXUKR-UHFFFAOYSA-M |
SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCCCN3C4=C(C=C(C=C4)S(=O)(=O)[O-])C(C3=CC=CC=CC5=[N+](C6=C(C5(C)C)C=C(C=C6)S(=O)(=O)[O-])C)(C)C.[K+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Sulfo-Cyanine5 tetrazine |
Origin of Product |
United States |
Scientific Research Applications
Bioconjugation Techniques
Sulfo-Cyanine5 tetrazine is primarily utilized in bioconjugation strategies due to its ability to form stable covalent bonds through inverse-electron-demand Diels-Alder reactions. This property enables site-specific labeling of biomolecules without the need for metal catalysts.
- Case Study : A study demonstrated the successful conjugation of this compound with antibody fragments for targeted imaging in live cells. The conjugates exhibited high specificity and minimal background fluorescence, enhancing the clarity of imaging results .
Imaging Applications
The compound has significant applications in both optical and PET (positron emission tomography) imaging. Its fluorescent properties allow researchers to visualize cellular processes in real-time.
- Hybrid Imaging Agents : Research has shown that this compound can be combined with Gallium-68 for dual-modality imaging, facilitating both PET and optical imaging techniques . This approach enhances the ability to monitor tumor targeting and biodistribution.
| Imaging Technique | Description | Reference |
|---|---|---|
| Optical Imaging | Visualization of cellular components using fluorescence | |
| PET Imaging | Tracking radiolabeled compounds in vivo |
Drug Delivery Systems
This compound is also being explored for use in drug delivery systems, particularly through the development of prodrugs that can be activated by bioorthogonal reactions.
- Case Study : In a recent study, researchers developed a prodrug system where this compound was linked to a therapeutic agent via a TCO moiety. Upon administration, the prodrug was selectively activated at the target site, demonstrating enhanced therapeutic efficacy while minimizing systemic toxicity .
Preparation Methods
Cyanine Dye Synthesis
Cyanine cores are typically synthesized via condensation reactions between indolenine derivatives and polymethine linkers. For Sulfo-Cyanine5, sulfonation is achieved using sulfonic acid derivatives, introducing four –SO₃⁻ groups to enhance solubility.
Tetrazine Conjugation
The tetrazine group is introduced through nucleophilic aromatic substitution or peptide coupling. A common strategy involves reacting a cyanine dye bearing an amine or carboxylate group with a tetrazine derivative (e.g., methyltetrazine-NHS ester). For this compound, the reaction likely proceeds as:
Critical parameters :
-
Solvent : Mixes of dimethylformamide (DMF) and phosphate buffer (pH 7–8) balance reactant solubility and stability.
-
Stoichiometry : A 1.2–2x molar excess of tetrazine reagent ensures complete conjugation.
-
Purification : Reverse-phase HPLC with C18 columns removes unreacted dye, achieving >95% purity.
Bioconjugation Protocols Using this compound
Antibody Labeling (Example: Anti-PSCA cys-Diabody)
-
Disulfide reduction : Incubate antibodies (1 mg/mL) with tris(2-carboxyethyl)phosphine (TCEP; 50–100 eq) in phosphate buffer (pH 7.8) for 1 hr at 25°C.
-
Conjugation : Add this compound (3–5x molar excess) in ACN/PB (2:3 v/v) and react overnight at 25°C.
-
Purification : Size-exclusion chromatography (SEC) or centrifugal filtration (10 kDa MWCO) removes excess dye.
Performance metrics :
Small Molecule Conjugation (Example: TCO-PEG113)
-
Activation : Dissolve TCO-PEG113 (5 nmol) in 50 mM PB (pH 7.4).
-
Reaction : Add this compound (1.2x molar excess) and stir for 30 min at 25°C.
-
Purification : Dialyze against MilliQ water using 10 kDa MWCO membranes.
Analytical Characterization
Purity Assessment
Spectral Validation
| Parameter | Value | Method |
|---|---|---|
| λₐbs (nm) | 646 | UV-Vis (PBS, pH 7.4) |
| λₑm (nm) | 662 | Fluorescence spectroscopy |
| ε (M⁻¹cm⁻¹) | 271,000 | Beer-Lambert analysis |
| Quantum yield | 0.28 | Relative to Cy5 reference |
Comparative Analysis with Analogous Reagents
Troubleshooting Common Issues
-
Low conjugation efficiency : Ensure TCEP is freshly prepared and avoid oxygen exposure during reduction.
-
Precipitation : Dilute reaction mixtures to ≤10% organic solvent (ACN/DMF) to maintain solubility.
-
Fluorescence quenching : Purify conjugates via SEC to remove free dye, which may self-quench.
Emerging Applications and Innovations
Recent studies exploit this compound for:
Q & A
Q. What key physicochemical properties of Sulfo-Cyanine5 tetrazine influence its experimental design in bioimaging?
this compound exhibits near-infrared excitation/emission (646/662 nm), low background signal, and high water solubility due to sulfonate groups, making it suitable for in vivo imaging and minimizing phototoxicity . Its tetrazine moiety enables rapid bioorthogonal ligation with dienophiles (e.g., trans-cyclooctenes) for targeted labeling. Researchers should optimize probe concentration (typically 1–10 µM) and reaction time (minutes to hours) based on dienophile kinetics .
Q. What are standard protocols for conjugating this compound to biomolecules like antibodies or nucleic acids?
Conjugation involves incubating this compound (1–5 molar excess) with dienophile-modified biomolecules (e.g., TCO-antibodies) in PBS (pH 7.4) at 25–37°C for 1–4 hours. Post-reaction purification via size-exclusion chromatography or dialysis removes unreacted tetrazine. Validate labeling efficiency using fluorescence spectroscopy or SDS-PAGE .
Q. How does this compound compare to other NIR fluorophores in terms of photostability and signal-to-noise ratio?
Its extended π-conjugation and sulfonate groups reduce aggregation, enhancing photostability in aqueous environments. The NIR emission minimizes autofluorescence in tissues, achieving >5-fold higher signal-to-noise ratios compared to Cy3 or FITC derivatives in deep-tissue imaging .
Q. What are the advantages and limitations of using this compound in bioorthogonal reactions compared to azide-alkyne click chemistry?
Advantages include faster kinetics (k ~10³–10⁴ M⁻¹s⁻¹), no copper catalyst requirement, and fluorogenicity (up to 400-fold signal increase post-reaction). Limitations include steric hindrance with bulky dienophiles and potential tetrazine instability in reducing environments .
Advanced Research Questions
Q. How can researchers design fluorogenic probes using this compound for real-time live-cell imaging?
Fluorogenic probes are engineered by conjugating this compound to quenchers via π-conjugated linkers. Upon tetrazine ligation, intramolecular quenching is relieved, restoring fluorescence. Optimize linker length (e.g., phenylene vs. vinylene) to balance quenching efficiency and reaction rates, as direct conjugation outperforms through-bond energy transfer (TBET) designs .
Q. What experimental strategies resolve contradictions in reaction kinetics data between in vitro and cellular environments?
Discrepancies arise from dienophile accessibility or intracellular reductants degrading tetrazines. Use stopped-flow kinetics in simulated cellular matrices (e.g., 10% FBS) to quantify rate changes. Validate with confocal microscopy by titrating dienophile concentrations and correlating fluorescence intensity with reaction completion .
Q. How does this compound stability vary under different pH, temperature, and redox conditions?
The tetrazine ring is susceptible to hydrolysis at pH >8.5 and degradation in reducing environments (e.g., 1 mM glutathione). Store probes at −20°C in anhydrous DMSO or PBS (pH 7.0). For in vivo use, pre-titrate stability in serum (e.g., 37°C, 24 hours) to assess half-life .
Q. What methodologies enable multiplexed imaging using this compound alongside other bioorthogonal probes?
Pair this compound (NIR channel) with shorter-wavelength probes (e.g., Cy3 tetrazine, 550/570 nm) and orthogonal dienophiles (e.g., norbornene vs. cyclopropene). Use sequential labeling with kinetic control: faster reactions (k >10³ M⁻¹s⁻¹) for primary targets, slower reactions (k ~10² M⁻¹s⁻¹) for secondary targets .
Q. How can this compound be applied to study surface modification dynamics in biomaterials?
Functionalize material surfaces with dienophiles (e.g., TCO-modified polymers) and monitor this compound binding via fluorescence microscopy or AFM. Control surface roughness and OEG linker length to minimize phase separation and optimize labeling density .
Q. What validation steps are critical for using this compound in pretargeted in vivo imaging?
Validate dienophile-tagged biomolecule biodistribution (e.g., via PET/MRI) before administering this compound. Confirm reaction specificity ex vivo using tissue homogenate fluorescence assays and HPLC to detect unreacted tetrazine. Optimize dosing intervals (e.g., 1–24 hours) to balance clearance and labeling efficiency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
